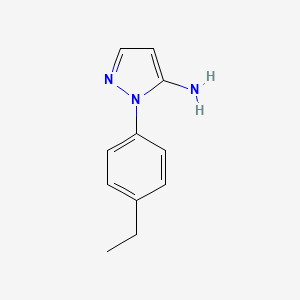

1-(4-ethylphenyl)-1H-pyrazol-5-amine

CAS No.: 1368947-90-3

Cat. No.: VC2720813

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368947-90-3 |

|---|---|

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 2-(4-ethylphenyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3 |

| Standard InChI Key | CSGWHUXAILWQEJ-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)N2C(=CC=N2)N |

| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=CC=N2)N |

Introduction

Physical and Chemical Properties

1-(4-ethylphenyl)-1H-pyrazol-5-amine possesses distinct physical and chemical properties that influence its behavior in various environments and reactions. Understanding these properties is crucial for researchers working with this compound in laboratory settings or investigating its potential applications.

Basic Physical Properties

The compound exists primarily as a solid at standard temperature and pressure, consistent with many other substituted pyrazole derivatives. Its documented properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1368947-90-3 |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 2-(4-ethylphenyl)pyrazol-3-amine |

| Physical State | Solid |

| SMILES Notation | CCC1=CC=C(C=C1)N2C(=CC=N2)N |

| InChI | InChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)13-11(12)7-8-14-13/h3-8H,2,12H2,1H3 |

These properties determine how the compound behaves in various chemical reactions and biological systems.

Related Research and Structure-Activity Relationships

Understanding the relationship between the structure of 1-(4-ethylphenyl)-1H-pyrazol-5-amine and its biological activities provides valuable insights for researchers working to develop optimized derivatives with enhanced properties.

Comparison with Related Compounds

Several structurally related aminopyrazole compounds have been studied, allowing for comparative analysis:

-

1-(4-fluorophenyl)-1H-pyrazol-5-amine: This fluorinated analog (CAS: 727967-95-5) has shown potential in medicinal chemistry applications. The fluorine substitution typically enhances lipophilicity and metabolic stability compared to the ethyl group in our target compound.

-

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: This methoxy-substituted derivative (CAS: 91331-86-1) features additional substitution at position 3, potentially affecting its biological activity profile and physicochemical properties .

-

1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine: This more complex derivative contains additional substitution at position 4 and methoxy groups on both phenyl rings, likely resulting in different receptor interactions and solubility characteristics .

These structural variations highlight how subtle changes to the core structure can potentially impact biological activity, providing direction for further development of optimized derivatives .

Structure-Activity Relationship Insights

Based on the studies of related compounds, several structure-activity relationship (SAR) observations can be made that may apply to 1-(4-ethylphenyl)-1H-pyrazol-5-amine:

-

The nature of the substituent on the phenyl ring (ethyl in this case) influences lipophilicity, which affects membrane permeability and binding to lipophilic pockets in biological targets.

-

The amino group at position 5 is often critical for biological activity in pyrazole derivatives, serving as both a hydrogen bond donor and a site for further derivatization.

-

The position of substitution on the pyrazole ring significantly impacts biological activity, with position 3 and 5 substitutions often yielding compounds with distinct activity profiles.

-

The presence of the ethyl group at the para position of the phenyl ring may provide steric and electronic effects that influence receptor binding compared to other substituents like fluoro or methoxy groups.

These SAR insights can guide the rational design of new derivatives with potentially improved biological activities or physicochemical properties .

Future Research Directions

The current state of knowledge about 1-(4-ethylphenyl)-1H-pyrazol-5-amine reveals several promising avenues for future research and development.

Synthesis Optimization

Future research could focus on developing improved synthetic methods with:

-

Higher yields and purity

-

More environmentally friendly reaction conditions

-

Scalable processes suitable for industrial production

-

One-pot or multicomponent reaction approaches to streamline synthesis

These advancements would make the compound more accessible for research and potential commercial applications.

Comprehensive Biological Evaluation

Systematic biological screening of 1-(4-ethylphenyl)-1H-pyrazol-5-amine could include:

-

In vitro assays against various disease targets (enzymes, receptors, cellular pathways)

-

Antimicrobial testing against bacterial, fungal, and viral pathogens

-

Anti-inflammatory and antioxidant activity assessments

-

Cytotoxicity evaluations against various cancer cell lines

-

In vivo studies to assess pharmacokinetic properties and efficacy in disease models

Such comprehensive biological profiling would establish a clearer understanding of the compound's potential therapeutic applications.

Derivative Development

The development of a library of derivatives based on the 1-(4-ethylphenyl)-1H-pyrazol-5-amine scaffold could explore:

-

Modifications to the ethylphenyl group (different alkyl chain lengths, additional substituents)

-

Introduction of functional groups at other positions of the pyrazole ring

-

Derivatization of the amino group (acylation, alkylation, urea formation)

-

Development of hybrid molecules incorporating other pharmacophores

This approach could lead to compounds with enhanced activity, improved selectivity, or better pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume